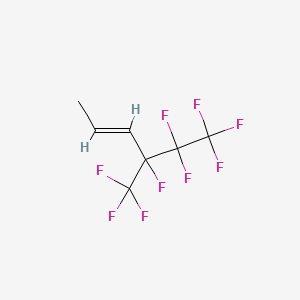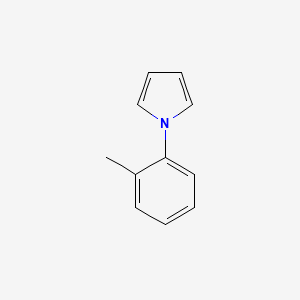
1-(2-methylphenyl)-1H-pyrrole
Vue d'ensemble
Description
“1-(2-methylphenyl)-1H-pyrrole” is a chemical compound. It is also known as “Ethanone, 1-(2-methylphenyl)-” or “2’-Methylacetophenone”. Its molecular formula is C9H10O and it has a molecular weight of 134.1751 . It has a sweet, hawthorn, powdery, anisic, coumarinic, phenolic, burnt, nutty, honey aroma .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a 2-methylphenyl group . The 3D structure of the compound can be viewed using Java or Javascript .
Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole derivatives, such as 1-(4-methylphenyl)-1H-pyrrole, have been utilized as effective corrosion inhibitors for carbon steel in acidic environments. These derivatives show increased inhibition efficiency with higher concentrations, indicating their potential as protective agents in industrial applications. The adsorption of these compounds on steel surfaces follows the Langmuir adsorption isotherm, and their effectiveness is attributed to a chemisorption process, as supported by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis. Quantum chemical calculations using Density Functional Theory (DFT) further elucidate the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2015).
Organic Synthesis and Photocatalysis
In organic synthesis, derivatives of 1H-pyrrole have been employed in visible light-mediated reactions. For instance, 1-(2-Bromophenyl)-1H-pyrrole reacts with arylalkynes under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines. These reactions proceed at room temperature without transition metal catalysts, providing a more environmentally friendly and efficient approach to synthesizing complex organic molecules (Das et al., 2016).
Electronic and Electrochemical Applications
2,5-Diferrocenyl-1-phenyl-1H-pyrrole and related compounds have been investigated for their electronic and structural properties. These studies include UV-vis spectroscopy and X-ray diffraction analyses, revealing significant electron delocalization in the pyrrole core system. Their electrochemical properties, characterized by cyclic and linear sweep voltammetry, indicate potential applications in electronic devices due to their reversible electron transfer processes (Hildebrandt et al., 2011).
Antimicrobial Research
Research into 1H-pyrrole derivatives has also extended to the field of antimicrobial agents. For example, novel derivatives such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have demonstrated promising in vitro antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic pyrrole ring, with enhancements observed upon the introduction of methoxy groups (Hublikar et al., 2019).
Photochemical Transformations
Pyrrole derivatives have been used in photochemical transformations to create indole and isoindole derivatives. A study on 2-{2-[2-(4-methylphenyl)ethenyl]phenyl}pyrrole highlights its transformation into various cyclized products under photochemical conditions, demonstrating the versatility of pyrrole derivatives in synthetic organic chemistry (Basarić et al., 2003).
Quantum Mechanical Studies
1-(2-Aminophenyl) pyrrole has been subject to structural and quantum mechanical studies, including X-ray diffraction and various spectroscopic methods. These studies provide insights into the stability, vibrational modes, and electronic spectrum of the molecule, potentially aiding in the development of new therapeutic tools (Srikanth et al., 2020).
Catalytic Applications
Pyrrole has been explored as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This approach has enabled the successful methylation, alkylation, or benzylation of substituted 2-phenylpyrroles, illustrating the utility of pyrrole derivatives in catalysis (Wiest et al., 2016).
Electrochromic and Ion Receptor Properties
N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole have been synthesized and characterized for their electrochromic and ion receptor properties. These polymers exhibit strong stability, reversible redox processes, and selective voltammetric response towards specific ions, indicating potential applications in metal recovery and ion sensing (Mert et al., 2013).
Antitubercular Research
1,5-Diaryl-2-ethyl pyrrole derivatives have been investigated for their antimycobacterial properties. These compounds have shown significant activity against Mycobacterium tuberculosis, indicating their potential as novel antitubercular drugs. Their structure-activity relationship provides insights into the development of more effective treatments for tuberculosis (Biava et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 1-(2-methylphenyl)-1H-pyrrole is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
This compound acts as an antagonist to the AHR Instead, it prevents other substances from activating the AHR . This blockage of the AHR pathway can have significant effects on the cell’s response to certain stimuli .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AHR-CYP1A1 axis . This pathway is involved in several chronic diseases, and its modulation occurs during these diseases . The compound’s action on this pathway could potentially be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
Similar compounds have been shown to have significant pharmacokinetic properties . For instance, the compound CH-223191, which has a similar structure, has been widely investigated in diverse models of disease . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the AHR . By blocking the activation of the AHR, it can potentially alter the cell’s response to certain stimuli . This can have significant effects on cellular processes, particularly in the context of diseases where the AHR-CYP1A1 axis is involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the AHR can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Analyse Biochimique
Biochemical Properties
It is known that pyrrole compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrrole compound and the biomolecules it interacts with.
Cellular Effects
It is known that pyrrole compounds can influence cell function They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(2-methylphenyl)-1H-pyrrole are not well-characterized. It is known that pyrrole compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-(2-methylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAWYAGHQJNKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)

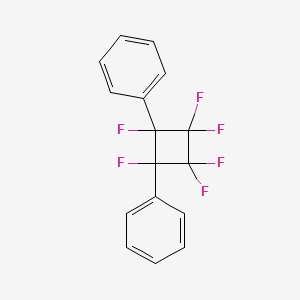
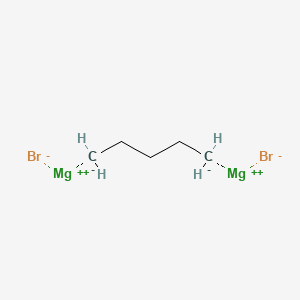
![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)
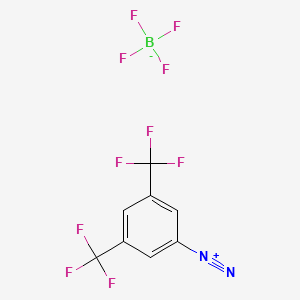

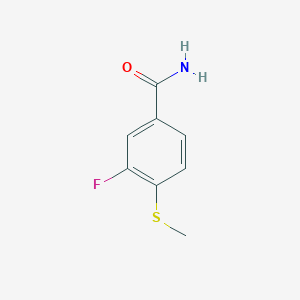
![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

